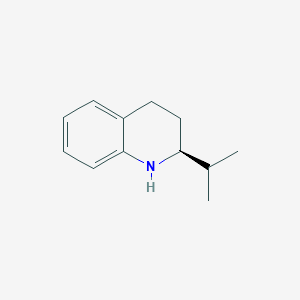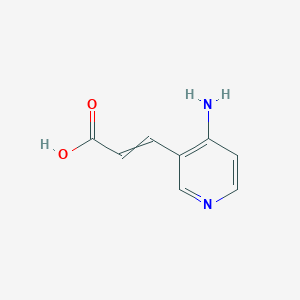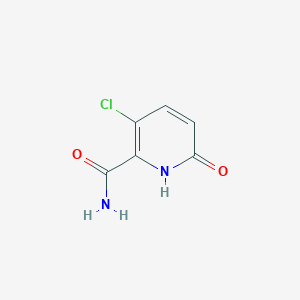
1H-Purine-2,6,8(3H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6,8(3H)-trione, also known as uric acid, is a naturally occurring purine derivative. It is a heterocyclic compound with the molecular formula C5H4N4O3. Uric acid is a product of the metabolic breakdown of purine nucleotides and is found in the urine of humans and other animals. It plays a crucial role in the body’s nitrogen waste management system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Purine-2,6,8(3H)-trione can be synthesized through various chemical reactions. One common method involves the oxidation of xanthine, a purine base, using oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In industrial settings, uric acid is often produced as a byproduct of the fermentation process used in the production of certain antibiotics. The fermentation broth is treated with acids to precipitate uric acid, which is then purified through recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Purine-2,6,8(3H)-trione undergoes several types of chemical reactions, including:
Oxidation: Uric acid can be further oxidized to allantoin, a more soluble compound, using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of uric acid can yield xanthine or hypoxanthine, depending on the reducing agent and conditions used.
Substitution: Uric acid can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Allantoin.
Reduction: Xanthine, hypoxanthine.
Substitution: Various substituted uric acid derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,6,8(3H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a standard for calibrating instruments in analytical chemistry.
Biology: Uric acid levels are measured in biological samples to study metabolic disorders such as gout and hyperuricemia.
Medicine: Uric acid is a biomarker for various diseases, including cardiovascular diseases and kidney disorders. It is also studied for its antioxidant properties.
Industry: Uric acid is used in the production of certain pharmaceuticals and as a precursor for the synthesis of other purine derivatives.
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6,8(3H)-trione involves its role as an end product of purine metabolism. It is produced in the liver and excreted by the kidneys. Uric acid acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. elevated levels of uric acid can lead to the formation of crystals in joints and tissues, causing gout and other inflammatory conditions.
Vergleich Mit ähnlichen Verbindungen
1H-Purine-2,6,8(3H)-trione is unique among purine derivatives due to its role in nitrogen waste management and its antioxidant properties. Similar compounds include:
Xanthine: A precursor to uric acid, involved in the same metabolic pathway.
Hypoxanthine: Another precursor to uric acid, also involved in purine metabolism.
Allantoin: A product of uric acid oxidation, more soluble and less likely to form crystals.
Compared to these compounds, this compound is more commonly associated with metabolic disorders and has significant clinical relevance.
Eigenschaften
CAS-Nummer |
67708-21-8 |
|---|---|
Molekularformel |
C5H2N4O3 |
Molekulargewicht |
166.09 g/mol |
IUPAC-Name |
3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H2N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H2,7,8,9,10,11,12) |
InChI-Schlüssel |
QBWXIMRDQPYHAG-UHFFFAOYSA-N |
Kanonische SMILES |
C12=NC(=O)N=C1NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11916428.png)

![4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11916439.png)





![2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole](/img/structure/B11916485.png)


